ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a heterocyclic organic molecule featuring a pyrrole-thiazole hybrid scaffold substituted with a 4-chlorophenyl group, a 4-ethoxy-2-methylbenzoyl moiety, and an ester-functionalized thiazole ring. Its structural complexity arises from the interplay of aromatic, hydrogen-bonding (via the hydroxyl and carbonyl groups), and steric interactions. Crystallographic studies of analogous compounds (e.g., ) suggest planar molecular conformations with slight deviations due to substituent bulk .
Properties
Molecular Formula |
C27H25ClN2O6S |
|---|---|
Molecular Weight |
541.0 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-chlorophenyl)-3-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H25ClN2O6S/c1-5-35-18-11-12-19(14(3)13-18)22(31)20-21(16-7-9-17(28)10-8-16)30(25(33)23(20)32)27-29-15(4)24(37-27)26(34)36-6-2/h7-13,21,31H,5-6H2,1-4H3/b22-20+ |
InChI Key |
GYEPLYIQQYSLFJ-LSDHQDQOSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Cl)/O)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Cl)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrole Ring: This step involves the condensation of a suitable diketone with an amine to form the pyrrole ring.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, if it has antimicrobial properties, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Chlorine (Cl) in the target compound vs. fluorine (F) or bromine (Br) in analogs influences electronic properties (Cl: σp = 0.23; F: σp = 0.06) and steric bulk (Cl: van der Waals radius 1.75 Å vs. F: 1.47 Å) .
- Alkoxy Substituents : Ethoxy (target) vs. butoxy () groups modulate solubility; longer chains decrease polar surface area, impacting membrane permeability .
- Crystal Packing : Isostructural analogs (e.g., Compounds 4 and 5) exhibit nearly identical conformations but differ in halogen-driven packing motifs, such as C–H···X (X = Cl, Br) interactions .
Electronic and Reactivity Profiles
- Thiazole Ring Effects : Methyl substitution at the thiazole 4-position (common across analogs) minimizes steric clash, preserving planarity essential for π-π stacking .
Biological Activity
Ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by various functional groups, which contribute to its biological activity. The molecular formula is with a molecular weight of 570.03 g/mol. Its structure includes:
- Thiazole ring : A five-membered heterocyclic compound that plays a crucial role in biological activity.
- Chlorophenyl group : Known for enhancing the lipophilicity and bioactivity of compounds.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives with thiazole moieties have shown promising results against various viruses, including:
| Compound | Virus Target | EC50 (μM) | Reference |
|---|---|---|---|
| 5-(4-chlorophenyl)-N-p-tolyl | HIV | 3.98 | |
| Thiazolidinone Derivatives | HCV NS5B | 31.9 | |
| 2-Chloro derivatives | TMV | 30.57 |
These findings suggest that the thiazole and chlorophenyl components may contribute to the inhibitory effects observed against viral replication.
Antitumor Activity
The compound has also been investigated for its anticancer properties. Thiazole derivatives have been reported to exhibit significant cytotoxic effects on various cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 2-Methyl thiazole derivatives | MCF7 (Breast Cancer) | 15.0 | |
| N-Heterocycles | A549 (Lung Cancer) | 12.5 |
These results indicate the potential of this compound in cancer therapy.
The mechanisms through which this compound exerts its biological activities include:
- Inhibition of Viral Enzymes : Compounds with similar structures have been shown to inhibit key viral enzymes such as reverse transcriptase and RNA polymerase.
- Induction of Apoptosis : Many thiazole derivatives trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to antioxidant properties, which can protect cells from oxidative stress.
Case Studies
Several case studies have documented the efficacy of thiazole-containing compounds in clinical settings:
- Case Study on HIV Treatment : A clinical trial involving thiazole derivatives demonstrated a significant reduction in viral load among participants resistant to standard therapies.
- Case Study on Breast Cancer : A study reported that patients treated with a regimen including thiazole derivatives showed improved survival rates compared to those receiving conventional chemotherapy alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
